REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([B:20]3[O:24][C:23]([CH3:26])([CH3:25])[C:22]([CH3:28])([CH3:27])[O:21]3)[C:15]=2[CH2:29][CH3:30])[CH2:10][CH2:9]1)C1C=CC=CC=1>CCOC(C)=O.[Pd]>[CH2:29]([C:15]1[C:16]([B:20]2[O:21][C:22]([CH3:27])([CH3:28])[C:23]([CH3:26])([CH3:25])[O:24]2)=[CH:17][CH:18]=[CH:19][C:14]=1[CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)[CH3:30]
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Name
|
|
Quantity
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8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(=CC1)C1=C(C(=CC=C1)B1OC(C(O1)(C)C)(C)C)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by Mass Directed AutoPrep
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=CC=C1B1OC(C(O1)(C)C)(C)C)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |